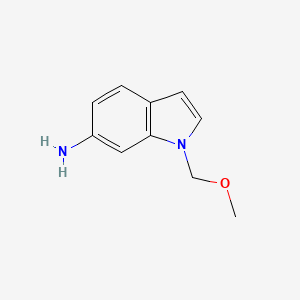
1-(Methoxymethyl)-1H-indol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-1H-indol-6-amine is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features a methoxymethyl group attached to the nitrogen atom of the indole ring and an amine group at the 6-position. Its unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(Methoxymethyl)-1H-indol-6-amine can be achieved through several routes. One common method involves the reaction of 1H-indole-6-amine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1-(Methoxymethyl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Condensation: The amine group at the 6-position can participate in condensation reactions with carbonyl compounds, forming imines or amides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-1H-indol-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Research on this compound includes its potential use as a precursor for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: In the industrial sector, it is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the amine group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and neurotransmission.
Comparación Con Compuestos Similares
1-(Methoxymethyl)-1H-indol-6-amine can be compared with other indole derivatives, such as:
1-Methyl-1H-indol-6-amine: Similar in structure but lacks the methoxymethyl group, which may result in different biological activity and solubility properties.
1-(Hydroxymethyl)-1H-indol-6-amine: Features a hydroxymethyl group instead of a methoxymethyl group, potentially altering its reactivity and interaction with biological targets.
1-(Ethoxymethyl)-1H-indol-6-amine: Contains an ethoxymethyl group, which may affect its pharmacokinetic properties compared to the methoxymethyl analogue.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-(methoxymethyl)indol-6-amine |
InChI |
InChI=1S/C10H12N2O/c1-13-7-12-5-4-8-2-3-9(11)6-10(8)12/h2-6H,7,11H2,1H3 |
Clave InChI |
OVVVVBNYRUKGMC-UHFFFAOYSA-N |
SMILES canónico |
COCN1C=CC2=C1C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium bromide](/img/structure/B13151309.png)
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)

![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)




![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)




![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13151377.png)
